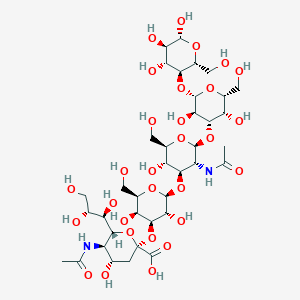![molecular formula C8H5F3N2O3S B1612959 1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate CAS No. 479552-94-8](/img/structure/B1612959.png)
1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate
Übersicht
Beschreibung
“1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate” is a chemical compound that has been used in the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate and its derivatives involves several steps. For instance, the deprotection of the SEM group of a compound was conducted by treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane to afford the desired compound .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-b]pyridine core with a trifluoromethanesulfonate group attached to the 4-position of the pyridine ring . The empirical formula is C8H5F3N2O3S, and the molecular weight is 266.20 .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its use as a building block in the synthesis of more complex molecules. For example, it has been used in the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Trifluoromethanesulfonic (triflic) acid, related to 1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate, is an effective catalyst for 5-endo cyclisation of homoallylic sulfonamides, facilitating the formation of pyrrolidines and polycyclic systems (Haskins & Knight, 2002).
Synthesis and Chemical Properties
- 5H-Chromeno[2,3-b]pyridines, chemically related to 1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate, show significant industrial, biological, and medicinal properties. The synthesis of these compounds via multicomponent reactions has been explored, indicating their versatility in chemical synthesis (Ryzhkova et al., 2023).
- The design and synthesis of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives have been explored for their potential as c-Met inhibitors, showcasing the therapeutic potential of these compounds in medical research (Liu et al., 2016).
Biomedical Research
- Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as 5-HT6 receptor agonists and antagonists, highlighting their potential use in neuroscience and pharmacological research (Elokdah et al., 2007).
- Research on 1H-pyrrolo[2,3-b]pyridine derivatives has demonstrated their effectiveness in inhibiting cyclin-dependent kinases, reducing cell proliferation in malignant mesothelioma models, thereby indicating their significance in cancer research (Carbone et al., 2013).
Material Science
- The electropolymerization of pyrrole in trifluoromethanesulfonate ionic liquid, closely related to 1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate, has shown significant improvements in polymerization rate and electroconductivity, suggesting applications in material science (Sekiguchi et al., 2002).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O3S/c9-8(10,11)17(14,15)16-6-2-4-13-7-5(6)1-3-12-7/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYTVOHQGBBSAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625963 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate | |
CAS RN |
479552-94-8 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Methyltetrazolo[1,5-b]pyridazine](/img/structure/B1612879.png)









![1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B1612898.png)